(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one
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Overview
Description
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family This compound is characterized by its complex structure, which includes a benzyloxy group, a methoxybenzylidene moiety, and a chlorophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolone derivatives.
Scientific Research Applications
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: Similar in structure but with different substituents, leading to varied chemical and biological properties.
Ethyl acetoacetate: While structurally different, it shares some reactivity patterns, particularly in nucleophilic substitution reactions.
Uniqueness
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C24H19ClN2O3S |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
(5E)-2-(2-chlorophenyl)imino-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H19ClN2O3S/c1-29-21-13-17(11-12-20(21)30-15-16-7-3-2-4-8-16)14-22-23(28)27-24(31-22)26-19-10-6-5-9-18(19)25/h2-14H,15H2,1H3,(H,26,27,28)/b22-14+ |
InChI Key |
YYRMRFWDOWRNQK-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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